
7H-Dibenzo(c,g)carbazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(c,g)carbazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phosphonic acid group as an anchor to the surface of a substrate, forming a self-assembled monolayer . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and IPA (isopropanol), with typical concentrations ranging from 0.5 mg/ml to 1.5 mg/ml .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of co-solvent strategies, such as DMF/IPA, has been shown to improve the reactivity of the phosphonic acid anchoring group, allowing for more effective and densely packed monolayers on electrode surfaces .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Dibenzo(c,g)carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diones and other oxidized products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Substitution reactions, particularly involving halogenated organics, are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and halogenated compounds . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, such as diones, and substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
7H-Dibenzo(c,g)carbazol-4-ol has several scientific research applications:
Chemistry: It is used as a self-assembled monolayer material in the development of high-efficiency solar cells.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Wirkmechanismus
The mechanism of action of 7H-Dibenzo(c,g)carbazol-4-ol involves its interaction with molecular targets and pathways. The compound’s electron-rich dibenzo carbazole terminals interact with active layer materials, modulating the energy levels and crystallization processes . This interaction enhances the build-in potential and tunes the work function of the materials, leading to improved performance in applications such as solar cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4:5,6-Dibenzocarbazole
- 7-Aza-7H-dibenzo[c,g]fluorene
- 3,4,5,6-Dibenzcarbazol
- 3,4,5,6-Dibenzcarbazole
- 7H-DB(c,g)C
- NSC 87519
- Dibenzo(c,g)carbazole
Uniqueness
7H-Dibenzo(c,g)carbazol-4-ol is unique due to its specific structural properties and its ability to form self-assembled monolayers, which are crucial for applications in high-efficiency solar cells . Its electron-rich terminals and ability to modulate energy levels and crystallization processes set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
78448-09-6 |
|---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H13NO/c22-18-7-3-6-15-14(18)9-11-17-20(15)19-13-5-2-1-4-12(13)8-10-16(19)21-17/h1-11,21-22H |
InChI-Schlüssel |
SZRBLGVVQDTOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
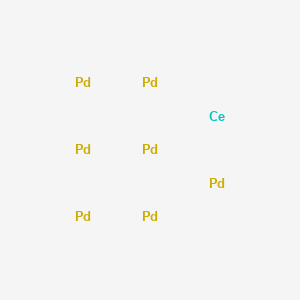
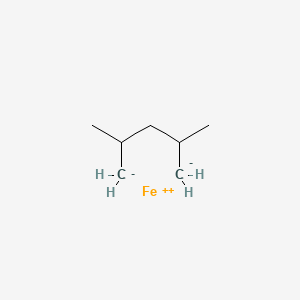


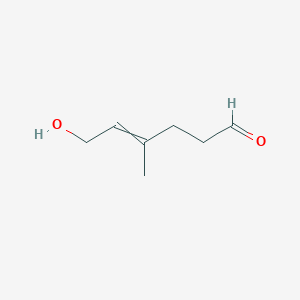
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)
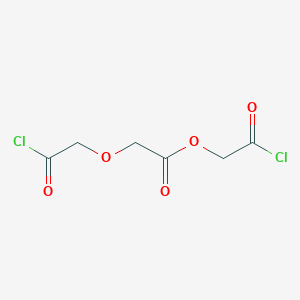
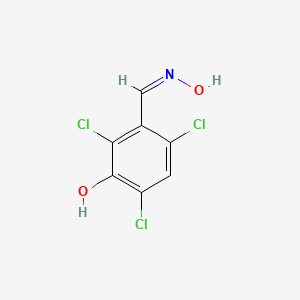

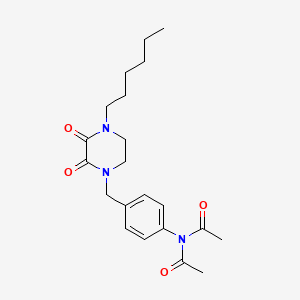
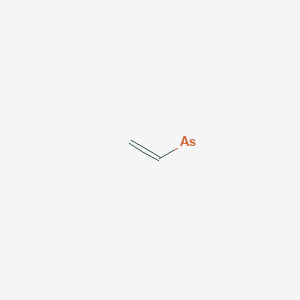

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
